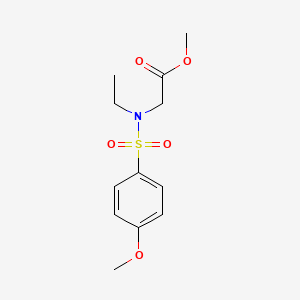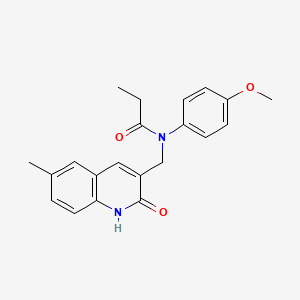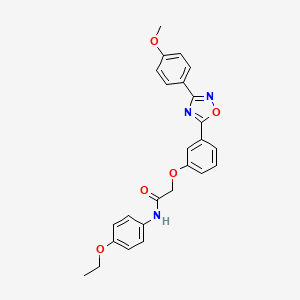
Methyl 2-(N-ethyl-4-methoxyphenylsulfonamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(N-ethyl-4-methoxyphenylsulfonamido)acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MEM and is a sulfonamide derivative that has been synthesized using various methods. MEM has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of MEM is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. MEM has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
MEM has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antitumor and antimicrobial effects. In addition, MEM has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MEM has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields with high purity. It also has a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, MEM also has some limitations. It has a relatively short half-life, which can make it difficult to use in certain experiments. In addition, it can be toxic at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research involving MEM. One area of research is the development of new sulfonamide derivatives with improved pharmacological properties. Another area of research is the investigation of the role of sulfonamides in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, there is a need for further research into the mechanism of action of MEM and other sulfonamide derivatives, as well as their potential applications in various fields of scientific research.
Conclusion
In conclusion, Methyl 2-(N-ethyl-4-methoxyphenylsulfonamido)acetate is a valuable tool for studying various biological processes in scientific research. It has a wide range of biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. While there are some limitations to its use, MEM has several advantages that make it a valuable tool for scientific research. With further research, MEM and other sulfonamide derivatives may have even greater potential for use in various fields of scientific research.
Méthodes De Synthèse
MEM can be synthesized using various methods, including the reaction of N-ethyl-4-methoxyaniline with chloroacetyl chloride and subsequent reaction with sodium methoxide. Another method involves the reaction of N-ethyl-4-methoxyaniline with chloroacetic acid and subsequent reaction with thionyl chloride. These methods have been optimized to produce high yields of MEM with high purity.
Applications De Recherche Scientifique
MEM has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. MEM has been used in studies investigating the role of sulfonamides in cancer treatment, as well as in the development of new antibiotics. It has also been used in studies investigating the role of sulfonamides in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
methyl 2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-4-13(9-12(14)18-3)19(15,16)11-7-5-10(17-2)6-8-11/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMRMABFXPBCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)OC)S(=O)(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7694005.png)









![N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694065.png)
